Ethyl3-aminooxane-3-carboxylatehydrochloride

Description

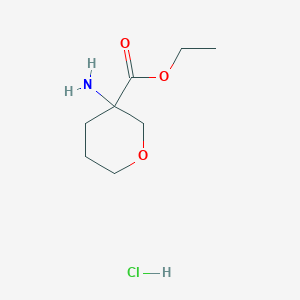

Ethyl 3-aminooxane-3-carboxylate hydrochloride (molecular formula: C₈H₁₆ClNO₃, molecular weight: 209.67 g/mol) is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted at the 3-position with an amino group (-NH₂) and an ethyl ester (-COOEt). The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its stereochemistry and functional group arrangement are critical to its reactivity and biological interactions.

Key structural attributes include:

- Oxane ring: A saturated six-membered ring with one oxygen atom, contributing to conformational flexibility.

- Amino group: Facilitates hydrogen bonding and participation in nucleophilic reactions.

- Ethyl ester: Enhances lipophilicity and serves as a modifiable moiety for derivatization.

Properties

IUPAC Name |

ethyl 3-aminooxane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)4-3-5-11-6-8;/h2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPAGVFXBLLLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCOC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminooxane-3-carboxylate;hydrochloride typically involves the reaction of ethyl oxalyl chloride with 3-aminooxane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ethyl 3-aminooxane-3-carboxylate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminooxane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In the field of organic chemistry, ethyl 3-aminooxane-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds .

Biology

Research has indicated that this compound may possess biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of similar compounds exhibit significant activity against various pathogens and cancer cell lines . For example, analogs of ethyl 3-aminooxane-3-carboxylate have been investigated for their effectiveness against Mycobacterium tuberculosis, highlighting the potential for developing new antimicrobial agents .

Medicine

The therapeutic potential of ethyl 3-aminooxane-3-carboxylate hydrochloride is being explored in various medical contexts. Preliminary studies suggest that it may interact with specific molecular targets involved in disease pathways, indicating its potential as a therapeutic agent for conditions such as cancer and infections . The mechanism of action appears to involve modulation of cellular signaling pathways, although further research is needed to elucidate these interactions fully.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its role as a building block in polymer chemistry and material science is particularly noteworthy, where it contributes to the creation of innovative materials with desirable properties .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates the creation of complex molecules |

| Biology | Antimicrobial and anticancer research | Potential activity against Mycobacterium tuberculosis |

| Medicine | Therapeutic agent development | Modulates cellular signaling pathways |

| Industry | Material development | Contributes to innovative chemical processes |

Case Studies

Case Study 1: Antimicrobial Activity

A study published in Acta Crystallographica explored the synthesis of related compounds using ethyl 3-aminooxane-3-carboxylate as an intermediate. The results demonstrated significant antibacterial activity against various strains of bacteria, suggesting a pathway for developing new antibiotics .

Case Study 2: Anticancer Properties

Research highlighted in Molecules examined derivatives of this compound for their anticancer effects. The study found that certain modifications to the ethyl 3-aminooxane structure enhanced cytotoxicity against breast cancer cell lines, pointing towards its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 3-aminooxane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Features of Ethyl 3-Aminooxane-3-Carboxylate Hydrochloride and Analogous Compounds

Analysis of Unique Attributes

(a) Core Ring Structure

- Oxane vs. Smaller Rings (Oxetane, Cyclobutane) : The oxane ring’s larger size and lower ring strain compared to oxetane (4-membered) or cyclobutane improve conformational adaptability, influencing binding to biological targets.

- Aromatic vs. Saturated Systems : The dihydrobenzofuran derivative (aromatic-fused ring) exhibits distinct electronic properties compared to the fully saturated oxane, impacting π-π stacking interactions in drug-receptor binding.

(b) Substituent Effects

- Amino vs.

- Ester vs. Carboxylic Acid : The ethyl ester group increases membrane permeability compared to carboxylic acid derivatives, which are more polar and ionized at physiological pH.

(c) Stereochemical Considerations

- Positional Isomerism: Ethyl 3-aminooxane-4-carboxylate HCl (4-position substitution) demonstrates altered pharmacokinetics due to differences in spatial arrangement, underscoring the importance of substitution patterns.

Biological Activity

Ethyl 3-aminooxane-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 3-aminooxane-3-carboxylate hydrochloride is classified as an amino acid derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C₅H₉ClN₂O₃

- Molecular Weight : 180.59 g/mol

The compound features an ethyl ester group, an amino group, and a carboxylic acid moiety, which are critical for its biological activity.

The biological activity of Ethyl 3-aminooxane-3-carboxylate hydrochloride primarily involves modulation of various biochemical pathways. Research indicates that compounds with similar structures often interact with specific receptors or enzymes, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of Ethyl 3-aminooxane-3-carboxylate hydrochloride. Modifications to the core structure can significantly alter its pharmacological profile. For instance, variations in the substituents on the amino group or changes in the ester functionality can enhance or reduce potency against specific biological targets.

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Alkyl chain length | Increased solubility | |

| Aromatic substitution | Enhanced receptor binding | |

| Carboxylic acid modifications | Altered metabolic stability |

Antimicrobial Properties

Studies have shown that Ethyl 3-aminooxane-3-carboxylate hydrochloride exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of crucial metabolic pathways.

Antitumor Activity

Preliminary research suggests that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through activation of caspase pathways. A detailed study highlighted that at concentrations of 10-50 µM, Ethyl 3-aminooxane-3-carboxylate hydrochloride significantly reduced cell viability in several tumor models.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Ethyl 3-aminooxane-3-carboxylate hydrochloride was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Treatment with Ethyl 3-aminooxane-3-carboxylate hydrochloride at varying concentrations revealed a dose-dependent decrease in cell proliferation, with IC50 values estimated at approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.